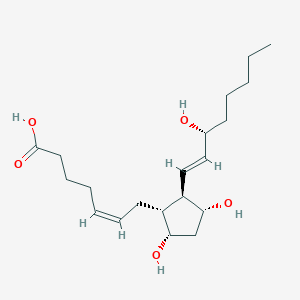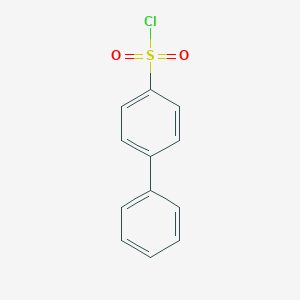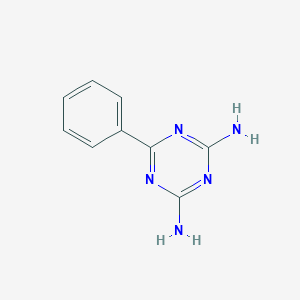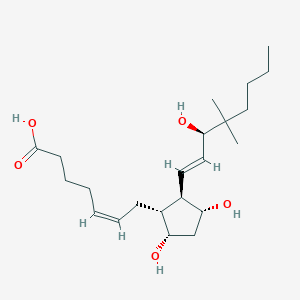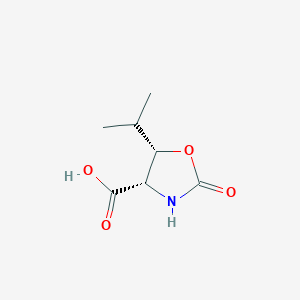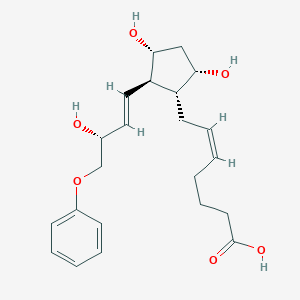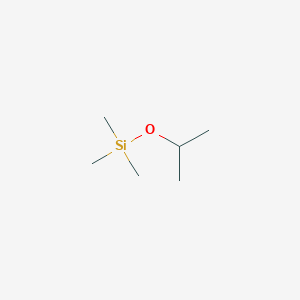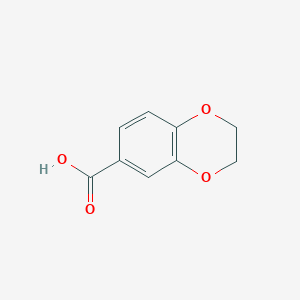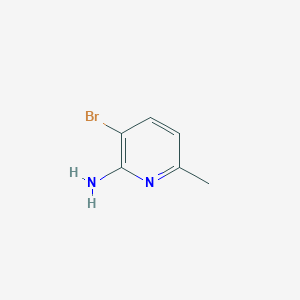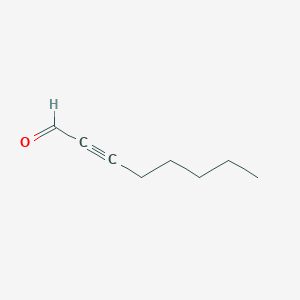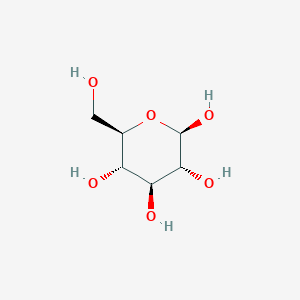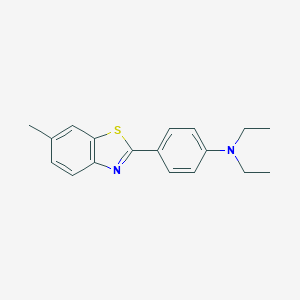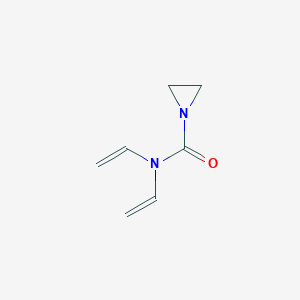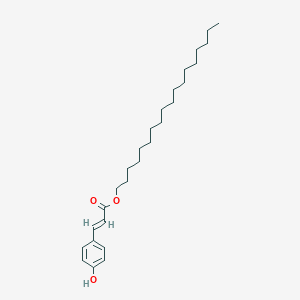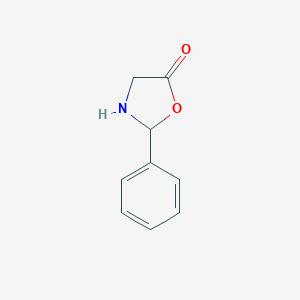
2-Phenyloxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyloxazolidin-5-one, also known as POX, is a heterocyclic organic compound that has been extensively studied in scientific research. POX has a unique structure that makes it a valuable tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Phenyloxazolidin-5-one is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. 2-Phenyloxazolidin-5-one has been shown to stabilize the structure of proteins and increase their thermal stability. 2-Phenyloxazolidin-5-one has also been shown to inhibit the activity of certain enzymes and disrupt DNA replication.
Efectos Bioquímicos Y Fisiológicos
2-Phenyloxazolidin-5-one has been shown to have various biochemical and physiological effects. 2-Phenyloxazolidin-5-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 2-Phenyloxazolidin-5-one has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-Phenyloxazolidin-5-one has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyloxazolidin-5-one has several advantages for use in lab experiments. 2-Phenyloxazolidin-5-one is relatively easy to synthesize and can be purified by recrystallization. 2-Phenyloxazolidin-5-one also has a unique structure that makes it a valuable tool for studying the mechanisms of various biological processes. However, 2-Phenyloxazolidin-5-one also has some limitations. 2-Phenyloxazolidin-5-one can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 2-Phenyloxazolidin-5-one. One area of research is the development of novel 2-Phenyloxazolidin-5-one derivatives with improved properties and efficacy. Another area of research is the study of the mechanisms of 2-Phenyloxazolidin-5-one's interactions with biological molecules. Additionally, 2-Phenyloxazolidin-5-one could be used as a tool for studying the structure and function of various proteins and enzymes. Finally, 2-Phenyloxazolidin-5-one could be used in the development of new therapies for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 2-Phenyloxazolidin-5-one is a valuable tool for studying the mechanisms of various biological processes. 2-Phenyloxazolidin-5-one has a unique structure that makes it a valuable tool for studying the structure and function of various biological molecules. 2-Phenyloxazolidin-5-one has been used in various scientific research applications, including asymmetric synthesis, catalysis, and the study of protein folding and enzyme catalysis. 2-Phenyloxazolidin-5-one has several advantages for use in lab experiments, but also has some limitations. Future research on 2-Phenyloxazolidin-5-one could lead to the development of novel therapies for various diseases and a better understanding of the mechanisms of various biological processes.
Métodos De Síntesis
The synthesis of 2-Phenyloxazolidin-5-one involves the reaction of phenyl isocyanate and glyoxal in the presence of a base catalyst. The resulting product is 2-Phenyloxazolidin-5-one, which can be purified by recrystallization. The synthesis of 2-Phenyloxazolidin-5-one is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Phenyloxazolidin-5-one has been used in various scientific research applications due to its unique structure and properties. 2-Phenyloxazolidin-5-one has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various compounds. 2-Phenyloxazolidin-5-one has also been used to study the mechanisms of various biological processes, including protein folding, enzyme catalysis, and DNA replication.
Propiedades
Número CAS |
129119-93-3 |
|---|---|
Nombre del producto |
2-Phenyloxazolidin-5-one |
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C9H9NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
Clave InChI |
KZRYOPZDMMXEJC-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC(N1)C2=CC=CC=C2 |
SMILES canónico |
C1C(=O)OC(N1)C2=CC=CC=C2 |
Sinónimos |
5-Oxazolidinone,2-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



